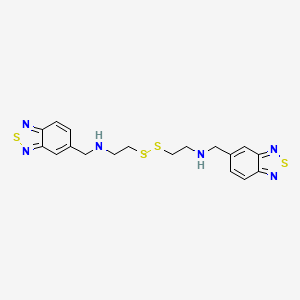
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N'-dithiobis(ethylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring
準備方法
The synthesis of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding the benzothiadiazole structure This can be done through a series of substitution and coupling reactions, often using reagents such as methylamine and ethylene dithiol under controlled conditions .
化学反応の分析
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its precursor amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form larger, more complex molecules.
科学的研究の応用
作用機序
The mechanism of action of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biomolecules, potentially altering their function. For example, its ability to undergo redox reactions can influence cellular oxidative stress levels, which in turn can affect various signaling pathways .
類似化合物との比較
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- can be compared to other similar compounds, such as:
2,1,3-Benzothiadiazole: This compound shares the same core structure but lacks the methylamine and dithiobis(ethylene) groups.
2,1,3-Benzoxadiazole: This compound features an oxygen atom in place of the sulfur atom in the thiadiazole ring.
2,1,3-Benzoselenadiazole: This compound contains a selenium atom instead of sulfur.
特性
CAS番号 |
100333-42-4 |
|---|---|
分子式 |
C18H20N6S4 |
分子量 |
448.7 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[2-(2,1,3-benzothiadiazol-5-ylmethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C18H20N6S4/c1-3-15-17(23-27-21-15)9-13(1)11-19-5-7-25-26-8-6-20-12-14-2-4-16-18(10-14)24-28-22-16/h1-4,9-10,19-20H,5-8,11-12H2 |
InChIキー |
FRVHICFKYKRCJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSN=C2C=C1CNCCSSCCNCC3=CC4=NSN=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
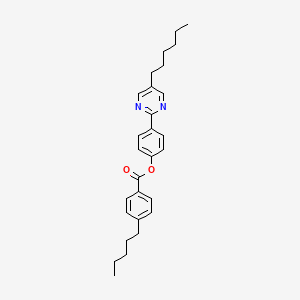
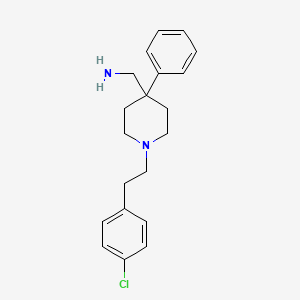
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)

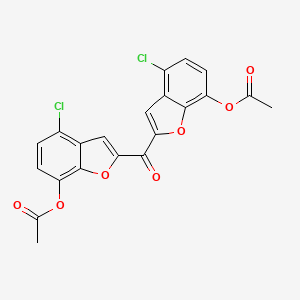
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
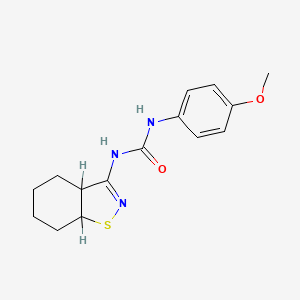
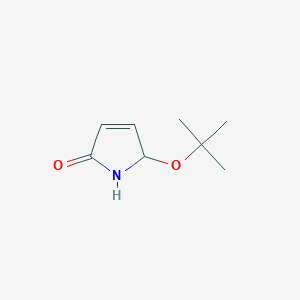
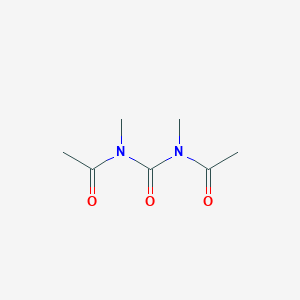
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
